molecular formula C33H50O5 B12348534 Acetyl methyl epithelanthate CAS No. 65023-20-3

Acetyl methyl epithelanthate

Cat. No.: B12348534
CAS No.: 65023-20-3
M. Wt: 526.7 g/mol
InChI Key: MHESADREAJTXQD-MKPWSPEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl methyl epithelanthate is a complex organic compound with the molecular formula C33H50O5. It is known for its unique structure and potential applications in various fields of scientific research. The compound is characterized by its acetoxy and methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl methyl epithelanthate typically involves esterification reactions. One common method is the reaction of acetic acid or its derivatives with methanol under acidic conditions. This process can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reactants are fed into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation or other separation techniques to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Acetyl methyl epithelanthate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Acetyl methyl epithelanthate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: This compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetyl methyl epithelanthate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Unlike simpler acetyl compounds, it offers a broader range of chemical and biological activities .

Properties

CAS No.

65023-20-3

Molecular Formula

C33H50O5

Molecular Weight

526.7 g/mol

IUPAC Name

methyl (4aS,6aR,6bS,8aR,10S,12aS,14aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,7,8,8a,10,11,12,14a,14b-dodecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C33H50O5/c1-20(34)38-25-11-12-30(6)23(29(25,4)5)10-13-31(7)24(30)18-22(35)26-21-19-28(2,3)14-16-33(21,27(36)37-9)17-15-32(26,31)8/h18,21,23,25-26H,10-17,19H2,1-9H3/t21-,23-,25-,26-,30-,31+,32+,33-/m0/s1

InChI Key

MHESADREAJTXQD-MKPWSPEMSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3(C2=CC(=O)[C@H]4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2=CC(=O)C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.